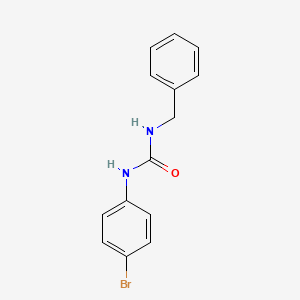

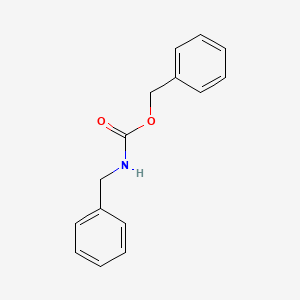

Benzyl benzylcarbamate

Overview

Description

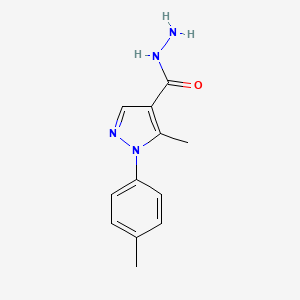

Benzyl benzylcarbamate is a compound with the molecular formula C15H15NO2 . It can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .

Synthesis Analysis

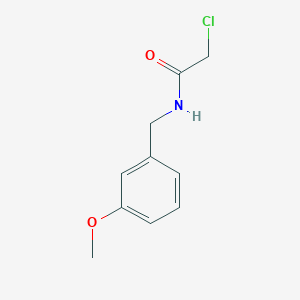

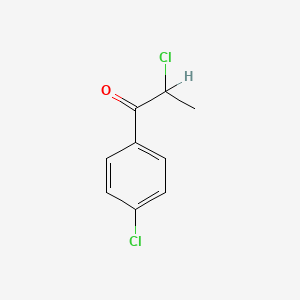

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A synthesis of acyl azides in various continuous flow systems is reported . The acyl azide may be subsequently reacted with appropriate nucleophiles to prepare amines, carbamates, and amides within a fully integrated multi-step process in high yields .Molecular Structure Analysis

The molecular weight of this compound is 241.28 g/mol . The InChIKey is ILKFHZRKLTWFKR-UHFFFAOYSA-N . The canonical SMILES is C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass is 241.110278721 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 18 .Scientific Research Applications

Supramolecular Chemistry Applications

- Benzene-1,3,5-tricarboxamides (BTAs) , chemically related to benzylcarbamates, have shown significant importance across various scientific disciplines since their first synthesis in 1915. Their simple structure and self-assembly behavior into nanometer-sized rod-like structures stabilized by threefold H-bonding have led to applications in nanotechnology, polymer processing, and biomedical applications. The multivalent nature of BTAs drives their biomedical applications, marking the first commercial emergence of BTAs with a promising future in adaptable applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical Field Applications

- Benzofuran derivatives , structurally distinct but relevant due to their bioactivity spectrum, have strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity highlights their potential as therapeutic drugs. Innovative methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran compounds for potential natural drug leads (Miao et al., 2019).

Antimicrobial Agents

- Benzofuran and its derivatives have been identified as suitable structures for antimicrobial agents. Existing widely in natural and synthetic compounds, benzofuran derivatives have shown a wide range of biological and pharmacological applications. Some derivatives have been used in treating skin diseases such as cancer or psoriasis, indicating benzofuran's unique structural features and biological activities making it a privileged structure in drug discovery (Hiremathad et al., 2015).

Material Science Applications

- Benzalkonium Chlorides (BACs) , though not benzylcarbamates, are related through their broad-spectrum antimicrobial properties. BACs' widespread applications against bacteria, fungi, and viruses have led to their use in consumer products, creating environments that favor microbial phenotypes potentially cross-resistant to various compounds. This review underscores the potential risks and regulatory considerations associated with the ubiquitous use of BACs, highlighting the balance between benefits and risks in their application (Pereira & Tagkopoulos, 2019).

Mechanism of Action

Target of Action

Benzyl benzylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore the amine groups in peptides and proteins .

Mode of Action

The mode of action of this compound involves its interaction with the amine groups in peptides and proteins . It acts as a protecting group, preventing these amine groups from reacting with other compounds during the synthesis process . This protection can be removed under relatively mild conditions, such as the application of strong acid or heat .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting the amine groups, this compound allows for the controlled addition of amino acids to a growing peptide chain . This ensures that the correct sequence of amino acids is achieved, which is crucial for the function of the resulting protein .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in organic solvents . Its solubility in water is moderate .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted reactions and ensures that the correct peptide sequence is achieved .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For example, the protection it provides can be removed by applying heat or a strong acid . Therefore, the efficacy and stability of this compound as a protecting group can be controlled by adjusting these environmental conditions .

Safety and Hazards

Future Directions

Benzyl carbamate is a versatile compound with a wide range of applications in medicinal chemistry. It is used as a peptide bond surrogate due to its chemical stability and capability to permeate cell membranes . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

properties

IUPAC Name |

benzyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFHZRKLTWFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406862 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39896-97-4 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions isolating two compounds from Moringa oleifera Lam., with a focus on the biological activity of compound 1. What can you tell us about the other isolated compound, benzyl benzylcarbamate?

A1: Unfortunately, the provided research article [] only states that this compound (compound 2) was successfully isolated and identified from the ethyl acetate fraction of Moringa oleifera Lam. alongside 1-hydroxy-3-phenylpropan-2-yl benzoate (compound 1). No further investigation or discussion about the potential biological activity, structural characterization, or any other properties of this compound is included in this study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)

![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)